2-Pyrazin-2-YL-ethylamine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

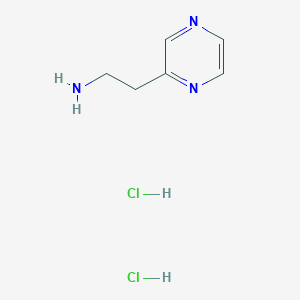

2D Structure

Properties

IUPAC Name |

2-pyrazin-2-ylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c7-2-1-6-5-8-3-4-9-6;;/h3-5H,1-2,7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRJOCAEFXEXDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695974 | |

| Record name | 2-(Pyrazin-2-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878740-89-7 | |

| Record name | 2-(Pyrazin-2-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 878740-89-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Pyrazin-2-YL-ethylamine Dihydrochloride: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Pyrazin-2-YL-ethylamine dihydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, synthesis, analytical characterization, potential biological activities, and safety considerations, offering insights grounded in established scientific principles.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a hydrogen bond acceptor contribute to its presence in numerous biologically active compounds and clinically approved drugs.[1] Derivatives of pyrazine have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3] this compound, as a derivative, holds promise as a versatile building block for the synthesis of novel therapeutic agents.[4]

Chemical Identity and Physicochemical Properties

This compound is the dihydrochloride salt of the parent compound 2-(pyrazin-2-yl)ethan-1-amine. The salt form enhances stability and solubility, making it more amenable for research and development purposes.

| Property | Value | Source(s) |

| IUPAC Name | 2-(pyrazin-2-yl)ethan-1-amine dihydrochloride | |

| Synonyms | 2-(2-Aminoethyl)pyrazine dihydrochloride | |

| CAS Number | Not explicitly found for dihydrochloride; 5321-59-5 for the free base. | [5] |

| Molecular Formula | C₆H₁₁Cl₂N₃ | Calculated |

| Molecular Weight | 196.08 g/mol | Calculated |

| Appearance | Likely a crystalline solid | Inferred |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol. | Inferred from salts |

| Predicted pKa | ~9.10 ± 0.10 for the primary amine (free base). |

Synthesis of this compound

A common and effective method for the synthesis of 2-(pyrazin-2-yl)ethan-1-amine involves the reduction of 2-(pyrazin-2-yl)acetonitrile. This nitrile precursor can be synthesized from 2-bromopyrazine. The resulting amine is then treated with hydrochloric acid to yield the dihydrochloride salt.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Catalytic Hydrogenation of 2-(Pyrazin-2-yl)acetonitrile

This protocol describes a general procedure for the reduction of a nitrile to a primary amine via catalytic hydrogenation, a common and effective method.[6][7]

Materials:

-

2-(Pyrazin-2-yl)acetonitrile

-

Palladium on carbon (10% Pd/C)

-

Methanol (anhydrous)

-

Hydrogen gas (H₂)

-

Hydrochloric acid (concentrated)

-

Diethyl ether (anhydrous)

Procedure:

-

Preparation: In a high-pressure hydrogenation vessel, dissolve 2-(pyrazin-2-yl)acetonitrile in anhydrous methanol.

-

Catalyst Addition: Carefully add 10% Palladium on carbon to the solution. The amount of catalyst is typically 5-10% by weight of the starting material.

-

Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Isolation of Free Base: Concentrate the filtrate under reduced pressure to obtain the crude 2-(pyrazin-2-yl)ethan-1-amine.

-

Salt Formation: Dissolve the crude amine in anhydrous diethyl ether and cool in an ice bath. Add a solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

-

Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Analytical Characterization

The structure and purity of this compound can be confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic signals for the pyrazine ring protons and the ethylamine side chain protons. The chemical shifts will be influenced by the protonation of the nitrogen atoms.

-

¹³C NMR will provide information on the carbon skeleton of the molecule.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit characteristic absorption bands for N-H stretching (as -NH₃⁺) in the range of 3200-2800 cm⁻¹, C-H stretching of the aromatic ring and the alkyl chain, and C=N and C=C stretching vibrations of the pyrazine ring. The broadness of the N-H stretch is a key indicator of the ammonium salt.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of the parent ion (free base) and provide fragmentation patterns that can aid in structural elucidation.

-

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound. A reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common choice.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For the free base, GC-MS can be a powerful tool for both separation and identification.

Caption: A typical analytical workflow for the characterization of a synthesized chemical compound.

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound is limited in publicly available literature, the broader class of pyrazine derivatives has shown significant promise in several therapeutic areas.

Neuropharmacology

Pyrazine derivatives have been investigated for their potential as neuroprotective agents. Some analogs have shown the ability to protect neuronal cells from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases like Parkinson's and Alzheimer's disease.[2][8]

Furthermore, the structural similarity of 2-Pyrazin-2-YL-ethylamine to known dopamine transporter (DAT) ligands suggests its potential to modulate dopaminergic neurotransmission.[9][10] The dopamine transporter is a key target for drugs used to treat conditions such as ADHD, depression, and substance abuse. Further research is warranted to determine the binding affinity and functional activity of this compound at the dopamine transporter.

Caption: Hypothesized neuroprotective mechanisms of pyrazine derivatives.

Other Potential Applications

-

Antimicrobial Agents: Pyrazine derivatives have been reported to possess antibacterial and antifungal properties.[11]

-

Anticancer Agents: The pyrazine scaffold is present in several anticancer drugs, and novel derivatives are continuously being explored for their cytotoxic effects against various cancer cell lines.[12][13]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the safety data for related compounds, the following guidelines are recommended.[12][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth and seek medical attention.

-

Conclusion and Future Directions

This compound is a valuable chemical entity with a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its potential biological activities, particularly in the realm of neuropharmacology, warrant further investigation. Future research should focus on the development of a specific and optimized synthesis protocol, comprehensive characterization of its physicochemical and spectral properties, and in-depth biological evaluation to elucidate its mechanism of action and therapeutic potential.

References

- 1. Pyrazine [webbook.nist.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Dopamine transporter occupancies in the human brain induced by therapeutic doses of oral methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. Selective hydrogenation of acetonitrile to ethylamine using palladium-based alloy catalysts - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Increased baseline occupancy of D2 receptors by dopamine in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US9458115B2 - Synthesis of substituted pyrazines - Google Patents [patents.google.com]

- 10. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. SEP-225289 Serotonin and Dopamine Transporter Occupancy: A PET Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. enamine.enamine.net [enamine.enamine.net]

An In-Depth Technical Guide to the Structure Elucidation of 2-Pyrazin-2-YL-ethylamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-Pyrazin-2-YL-ethylamine dihydrochloride, a heterocyclic amine of significant interest in pharmaceutical and chemical research. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to offer a strategic, field-tested approach to molecular structure confirmation. We will delve into the causality behind experimental choices, emphasizing a self-validating system of protocols. This guide is grounded in authoritative scientific principles and provides detailed methodologies for spectroscopic and crystallographic analyses, ensuring both technical accuracy and practical applicability for professionals in drug development and chemical synthesis.

Introduction: The Significance of Structural Verification

2-Pyrazin-2-YL-ethylamine is a versatile building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents targeting various biological pathways.[1][2] The dihydrochloride salt form enhances its stability and solubility, making it a common intermediate in drug development pipelines.[1] Accurate and unambiguous structural elucidation is a cornerstone of chemical research and development, ensuring the identity, purity, and functionality of the molecule. This guide will walk through a multi-faceted analytical approach to confirm the structure of this compound, integrating data from several instrumental techniques to build an unassailable structural proof.

Heterocyclic amines, such as pyrazine derivatives, possess unique chemical and biological properties.[3][4] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a key pharmacophore in numerous clinically approved drugs.[5] Its electron-deficient nature influences the reactivity and spectroscopic properties of the molecule.[6] Understanding these fundamental characteristics is crucial for interpreting the analytical data that follows.

The logical flow for the structural elucidation of a novel or synthesized batch of this compound is a systematic process. It begins with preliminary characterization and proceeds through a series of increasingly detailed spectroscopic and crystallographic analyses.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Heterocyclic amine - Wikipedia [en.wikipedia.org]

- 4. 24.9 Heterocyclic Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

An In-Depth Technical Guide to the Synthesis of 2-(Pyrazin-2-yl)ethylamine Dihydrochloride

Introduction

2-(Pyrazin-2-yl)ethylamine dihydrochloride is a significant heterocyclic compound, often utilized as a crucial building block in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries. Its structural motif, featuring a pyrazine ring linked to an ethylamine side chain, imparts specific physicochemical properties that are desirable in drug discovery and development. This guide provides a comprehensive overview of a reliable and scalable synthesis pathway for this compound, intended for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established chemical principles and supported by relevant literature, ensuring both technical accuracy and practical applicability.

Retrosynthetic Analysis

A logical approach to the synthesis of 2-(Pyrazin-2-yl)ethylamine dihydrochloride begins with a retrosynthetic analysis to deconstruct the target molecule into readily available starting materials. The primary disconnection is at the dihydrochloride salt, leading to the free base, 2-(pyrazin-2-yl)ethanamine. The ethylamine side chain can be retrosynthetically derived from a nitrile group, pointing to 2-cyanopyrazine as a key intermediate. This intermediate, in turn, can be synthesized from the commercially available and inexpensive 2-methylpyrazine. This retrosynthetic strategy is outlined in the diagram below.

Caption: Retrosynthetic pathway for 2-(Pyrazin-2-yl)ethylamine dihydrochloride.

Synthesis of the Key Intermediate: 2-Cyanopyrazine

The synthesis of 2-cyanopyrazine is a critical step in the overall pathway. Several methods have been reported for its preparation, each with its own set of advantages and disadvantages.

| Synthesis Route for 2-Cyanopyrazine | Starting Material | Reagents/Conditions | Advantages | Disadvantages |

| Ammoxidation | 2-Methylpyrazine | NH₃, O₂ (Air), Catalyst (e.g., V-Mo-P oxides) | High atom economy, uses inexpensive starting materials, continuous process possible.[1][2][3] | Requires high temperatures and specialized catalytic reactors. |

| Cyanation of Halopyrazine | 2-Bromopyrazine | Metal cyanide (e.g., K₄[Fe(CN)₆]), Pd catalyst | Milder reaction conditions.[4] | Use of toxic cyanides, more expensive starting material. |

| From Pyrazinecarboxamide | Pyrazinamide | Dehydrating agent | Direct conversion. | Pyrazinamide is a relatively expensive starting material. |

The most industrially viable and efficient route is the gas-phase catalytic ammoxidation of 2-methylpyrazine.[1][2][3] This process involves the reaction of 2-methylpyrazine with ammonia and oxygen (typically from air) over a solid-state catalyst at elevated temperatures.

Gas-Phase Catalytic Ammoxidation of 2-Methylpyrazine

This reaction is a highly effective method for converting the methyl group of 2-methylpyrazine directly into a nitrile group. The key to this transformation is the catalyst, which typically consists of a mixture of metal oxides, such as vanadium, molybdenum, and phosphorus oxides, on a solid support like alumina or silica.[1][2]

Caption: Ammoxidation of 2-methylpyrazine to 2-cyanopyrazine.

The reaction proceeds at temperatures in the range of 350-540 °C.[3] The molar ratio of the reactants is a critical parameter, with an excess of ammonia and air being used to drive the reaction towards the desired product and minimize side reactions. The conversion of 2-methylpyrazine can be high, with good selectivity for 2-cyanopyrazine.[3]

Reduction of 2-Cyanopyrazine to 2-(2-Pyrazinyl)ethylamine

The conversion of the nitrile group in 2-cyanopyrazine to a primary amine is a standard reduction reaction in organic synthesis. Catalytic hydrogenation is a preferred method for this transformation due to its high efficiency and the clean nature of the reaction, which typically produces the desired amine with minimal byproducts.

Catalytic Hydrogenation

In this process, 2-cyanopyrazine is treated with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this reaction include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is typically carried out in a solvent such as ethanol or methanol under a pressurized atmosphere of hydrogen.

The mechanism of catalytic hydrogenation involves the adsorption of both the hydrogen gas and the nitrile onto the surface of the metal catalyst. The hydrogen atoms are then added across the carbon-nitrogen triple bond in a stepwise manner, first forming an imine intermediate which is then further reduced to the primary amine.

Formation of the Dihydrochloride Salt

The final step in the synthesis is the conversion of the free base, 2-(2-pyrazinyl)ethylamine, into its dihydrochloride salt. This is achieved by treating a solution of the amine with an excess of hydrochloric acid (HCl). The two basic nitrogen atoms in the pyrazine ring and the primary amine readily accept protons from the acid to form the stable dihydrochloride salt, which often precipitates from the solution and can be easily isolated by filtration.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of 2-(Pyrazin-2-yl)ethylamine dihydrochloride, starting from 2-cyanopyrazine.

Step 1: Reduction of 2-Cyanopyrazine

-

Reaction Setup: To a high-pressure hydrogenation vessel, add 2-cyanopyrazine (1.0 eq) and a suitable solvent such as ethanol (10-20 volumes).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with additional ethanol.

-

Isolation of Free Base: Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-pyrazinyl)ethylamine as an oil. This crude product can be used directly in the next step or purified by distillation under reduced pressure if necessary.

Step 2: Formation of 2-(Pyrazin-2-yl)ethylamine Dihydrochloride

-

Dissolution: Dissolve the crude 2-(2-pyrazinyl)ethylamine in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of concentrated hydrochloric acid (2.2 eq) or a solution of HCl in a suitable solvent (e.g., HCl in isopropanol).

-

Precipitation: The dihydrochloride salt should precipitate out of the solution. Stir the mixture at a low temperature for a period of time to ensure complete precipitation.

-

Isolation and Purification: Collect the solid product by filtration and wash it with a cold solvent (e.g., cold isopropanol or diethyl ether) to remove any impurities.

-

Drying: Dry the resulting white to off-white solid under vacuum to obtain the final product, 2-(Pyrazin-2-yl)ethylamine dihydrochloride.

Characterization

The identity and purity of the synthesized 2-(Pyrazin-2-yl)ethylamine dihydrochloride should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point Analysis: To assess the purity of the final product.

Conclusion

The synthesis pathway detailed in this guide, commencing from the readily available 2-methylpyrazine, represents a robust and efficient method for the preparation of 2-(Pyrazin-2-yl)ethylamine dihydrochloride. The key steps, including the catalytic ammoxidation of 2-methylpyrazine and the subsequent catalytic hydrogenation of the resulting 2-cyanopyrazine, are well-established and scalable processes. This technical guide provides a solid foundation for researchers and scientists to produce this valuable chemical intermediate for further applications in drug discovery and development.

References

A Technical Guide to the Identification and Validation of Potential Biological Targets for 2-Pyrazin-2-YL-ethylamine dihydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrazin-2-YL-ethylamine dihydrochloride is a heterocyclic amine that, while primarily utilized as a versatile building block in organic synthesis, belongs to a class of compounds—pyrazines—that are of significant interest in medicinal chemistry. The pyrazine scaffold is a key pharmacophore in numerous FDA-approved drugs, demonstrating a broad range of biological activities. These include treatments for tuberculosis (Pyrazinamide), cancer (Bortezomib), and hepatitis C (Paritaprevir)[1]. The therapeutic diversity of pyrazine-containing molecules underscores the potential for novel derivatives to interact with a variety of biological targets[2].

However, for many pyrazine derivatives, including this compound, the specific molecular targets remain uncharacterized. This lack of mechanistic understanding presents a significant bottleneck in harnessing their full therapeutic potential. The primary challenge lies in deconvoluting the complex interactions of a small molecule within the vast proteome of a cell to identify the specific protein(s) through which it exerts its biological effects.

This in-depth technical guide provides a comprehensive, multi-pronged workflow for the identification and validation of the potential biological targets of this compound and other novel small molecules. As a Senior Application Scientist, the methodologies presented herein are grounded in established, field-proven techniques, emphasizing not just the "how" but the "why" behind each experimental choice. The aim is to equip researchers, scientists, and drug development professionals with the strategic and technical knowledge to systematically unravel the mechanism of action of uncharacterized compounds, transforming them from simple chemical entities into potential therapeutic leads.

Part 1: Initial Target Hypothesis Generation (In Silico & Analogue-Based Approaches)

Before embarking on extensive and resource-intensive experimental work, a logical first step is to generate a plausible set of initial target hypotheses. This can be achieved through a combination of analogue-based reasoning and computational modeling.

Leveraging Analogue Information

The biological activity of a small molecule is often related to its chemical structure. By examining the known targets of compounds structurally similar to this compound, we can infer potential target classes. The pyrazine ring is a common feature in a multitude of bioactive compounds, particularly kinase inhibitors[3][4].

| Pyrazine-Based Drug | Primary Target(s) | Therapeutic Area |

| Bortezomib | 26S Proteasome | Oncology |

| Gefitinib | Epidermal Growth Factor Receptor (EGFR) Kinase | Oncology |

| Erdafitinib | Fibroblast Growth Factor Receptor (FGFR) Kinase | Oncology |

| Gilteritinib | FLT3, AXL Tyrosine Kinases | Oncology[5] |

| Acalabrutinib | Bruton's Tyrosine Kinase (BTK) | Oncology, Autoimmune Disorders[5] |

| Pyrazinamide | Fatty Acid Synthase I (FASI) in M. tuberculosis | Infectious Disease |

This table summarizes the primary targets of several well-known pyrazine-containing drugs, highlighting the prevalence of kinases as a target class.

Given the prevalence of pyrazine-based kinase inhibitors, it is a reasonable hypothesis that this compound may interact with one or more protein kinases.

In Silico Target Prediction

Computational methods offer a rapid and cost-effective way to screen for potential interactions between a small molecule and a vast library of macromolecular targets.

-

Pharmacophore Modeling and Virtual Screening: A pharmacophore model of this compound can be generated to define the essential three-dimensional arrangement of chemical features responsible for its potential biological activity. This model can then be used to screen large databases of protein structures (e.g., the Protein Data Bank) to identify proteins with binding pockets that can accommodate the pharmacophore.

-

Inverse Docking: In this approach, this compound is computationally "docked" into the binding sites of a large collection of proteins with known structures. The binding energies are calculated for each interaction, and the proteins with the most favorable binding energies are considered potential targets[6].

-

Shape-Based Similarity Searching: This method compares the 3D shape of this compound to libraries of compounds with known biological targets. The underlying principle is that molecules with similar shapes are likely to bind to similar proteins.

These in silico approaches can generate a ranked list of potential protein targets, providing a valuable starting point for experimental validation.

References

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Pyrazin-2-YL-ethylamine dihydrochloride CAS number 159630-86-1

An In-Depth Technical Guide to 2-Pyrazin-2-YL-ethylamine Dihydrochloride (CAS: 159630-86-1): A Versatile Building Block in Modern Drug Discovery

Section 1: Introduction and Strategic Importance

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond acceptor and a bioisosteric replacement for other aromatic systems, have cemented its role in a multitude of clinically approved drugs.[2][3] Within this vital chemical class, this compound emerges as a particularly valuable and versatile starting material.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It moves beyond a simple cataloging of properties to provide a deeper understanding of the compound's synthesis, characterization, and strategic application. As a bifunctional molecule—possessing a reactive primary amine and an electronically distinct pyrazine core—it offers a gateway to novel chemical entities. Its utility is especially pronounced in the exploration of therapeutics for neuropharmacology and oncology, where pyrazine-containing molecules have shown significant promise.[4][5][6] This document will elucidate the causality behind its use, providing both theoretical grounding and practical, field-proven methodologies.

Section 2: Physicochemical and Structural Characteristics

The compound's utility is fundamentally derived from its structure. The ethylamine side chain provides a nucleophilic handle for a wide array of synthetic transformations, such as amide bond formation or reductive amination, while the pyrazine ring dictates the molecule's overall physicochemical properties, including solubility, metabolic stability, and potential for specific receptor interactions.[3]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 159630-86-1 | [4][7] |

| Molecular Formula | C₆H₁₁Cl₂N₃ | Calculated |

| Molecular Weight | 196.08 g/mol | Calculated |

| Appearance | Light yellow to dark brown solid | [4][5] |

| Purity | Available in grades ≥95% (NMR) to ≥99% (LCMS) | [4][5][8] |

| Solubility | Soluble in water | [4][5] |

| Storage Conditions | 0 - 8 °C, under inert gas |[4][5] |

The dihydrochloride salt form is critical for its practical application. It enhances the compound's stability and water solubility, simplifying its handling and use in aqueous reaction media or for preparing stock solutions for biological screening.

Section 3: Synthesis and Characterization

While this compound is commercially available, understanding its synthesis provides insight into potential impurities and scale-up strategies. A common and efficient laboratory-scale synthesis proceeds via the reduction of 2-(pyrazin-2-yl)acetonitrile.

Caption: Proposed synthetic workflow for this compound.

Protocol 3.1: Synthesis via Nitrile Reduction

This protocol is a representative method based on standard organic chemistry principles. Researchers should first consult literature for specific examples and perform appropriate risk assessments.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add a suspension of Lithium Aluminum Hydride (LiAlH₄) (1.2 eq.) in anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

-

Addition: Dissolve 2-(pyrazin-2-yl)acetonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C. The choice of a powerful reducing agent like LiAlH₄ is crucial for the complete reduction of the nitrile to the primary amine without affecting the aromatic pyrazine ring.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup (Fieser method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This specific quenching procedure is designed to produce a granular precipitate of aluminum salts that is easily filtered.

-

Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF.

-

Salt Formation: Concentrate the filtrate under reduced pressure to yield the crude free base as an oil. Dissolve the oil in isopropanol (IPA) or diethyl ether and cool to 0 °C. Add a 2M solution of HCl in the chosen solvent (2.0-2.2 eq.) dropwise with stirring.

-

Purification: The dihydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with cold solvent (ether), and dry under vacuum to yield the final product. The purity should be assessed via HPLC and the identity confirmed by ¹H NMR and Mass Spectrometry.

Section 4: Strategic Applications in Drug Discovery

The true value of this compound lies in its role as a versatile scaffold. The primary amine serves as a key attachment point for building molecular complexity and diversity, enabling chemists to rapidly generate libraries of novel compounds for screening.

Caption: Application of the core scaffold in generating diverse therapeutic leads.

This "scaffold-based" approach is a cornerstone of modern medicinal chemistry.[9][10] By starting with a common core like 2-Pyrazin-2-YL-ethylamine, R&D efforts can be streamlined. The pyrazine moiety can be designed to fit into a specific pocket of a target protein, while the appended groups, added via the ethylamine handle, can be modified to optimize potency, selectivity, and pharmacokinetic properties.[11]

Section 5: Postulated Biological Activity and Mechanism of Action

While specific biological data for the title compound is limited, as it is primarily a synthetic intermediate, the vast body of literature on pyrazine derivatives allows for well-grounded postulations. Pyrazine-containing molecules are known to act on a wide range of biological targets.[1][2][6] A prominent example is their role as kinase inhibitors, where the pyrazine nitrogen atoms can form crucial hydrogen bonds with the "hinge region" of the ATP-binding site.[12]

Caption: Hypothetical binding mode of a pyrazine-based kinase inhibitor.

A derivative synthesized from 2-Pyrazin-2-YL-ethylamine could hypothetically bind to a protein kinase as shown above. The pyrazine core would anchor the molecule in the active site via hydrogen bonding, while the synthetically appended moiety would occupy a nearby hydrophobic pocket, conferring potency and selectivity. This model underscores the rationale for using this compound as a starting point for developing targeted therapies, particularly in oncology.

Section 6: Analytical Methodologies

Ensuring the purity and identity of starting materials is a non-negotiable aspect of drug discovery. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound.

Protocol 6.1: Purity Assessment by Reverse-Phase HPLC

This is a general-purpose method; conditions may need to be optimized for specific instruments and columns.

-

System Preparation: Use an HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.

-

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile. The use of TFA as an ion-pairing agent is critical for obtaining sharp, symmetrical peaks for basic compounds like this amine.

-

-

Sample Preparation: Prepare a stock solution of the compound in water or a water/acetonitrile mixture at a concentration of approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 260 nm (based on the pyrazine chromophore).

-

Injection Volume: 10 µL.

-

Gradient: Start with 5% Mobile Phase B for 2 minutes, then ramp to 95% B over 10 minutes. Hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A purity of ≥97% is typically required for use in medicinal chemistry synthesis.[8]

Section 7: Handling, Storage, and Safety

Proper handling and storage are paramount for maintaining the integrity of the compound and ensuring laboratory safety.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13][14]

-

Handling: Avoid contact with skin and eyes.[15] Do not breathe dust.[16] Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[15]

-

Storage: As recommended by suppliers, the compound should be stored in a tightly sealed container in a cool, dry place, typically at refrigerator temperatures (0 - 8 °C).[4][5] For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent potential degradation.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of water. If irritation occurs, seek medical attention.[13][15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[13][15]

-

Ingestion: Rinse mouth. Do not induce vomiting. Seek immediate medical advice.[13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[13]

-

Section 8: Conclusion

This compound (CAS: 159630-86-1) is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its combination of a reactive primary amine, a medicinally relevant pyrazine core, and favorable physical properties makes it an ideal starting point for constructing libraries of novel compounds. By understanding its synthesis, characterization, and the rationale behind its application, researchers can fully leverage its potential to develop the next generation of targeted therapeutics.

References

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 159630-86-1 Cas No. | 2-Pyrazin-2-yl-ethylamine hydrochloride | Apollo [store.apolloscientific.co.uk]

- 8. 2-pyrazin-2-yl-ethylamine hydrochloride suppliers USA [americanchemicalsuppliers.com]

- 9. Applications of machine learning in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploiting machine learning for end-to-end drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The application of in silico drug-likeness predictions in pharmaceutical research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. enamine.enamine.net [enamine.enamine.net]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. vigon.com [vigon.com]

An In-depth Technical Guide to 2-(Pyrazin-2-yl)ethanamine Dihydrochloride: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-(pyrazin-2-yl)ethanamine dihydrochloride, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental chemical properties, synthesis, and its significant applications, particularly in the realm of neuropharmacology and cell signaling.

Core Molecular and Physicochemical Properties

2-(Pyrazin-2-yl)ethanamine, in its free base and various salt forms, is a critical starting material in organic synthesis. The dihydrochloride salt is of particular interest due to its stability and solubility characteristics, which are advantageous for various chemical transformations and biological assays.

Molecular Formula and Weight

The chemical identity of 2-(pyrazin-2-yl)ethanamine and its common salt forms are summarized below. The molecular formula for the dihydrochloride is derived from the addition of two equivalents of hydrogen chloride to the free base.

| Compound Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Free Base | 5321-59-5 | C₆H₉N₃ | 123.16[1] |

| Monohydrochloride | 159630-86-1 | C₆H₁₀ClN₃ | 159.62 |

| Monohydrochloride Hydrate | N/A | C₆H₁₂ClN₃O | 177.63[2] |

| Dihydrochloride | 878740-89-7 | C₆H₁₁Cl₂N₃ | 196.08 |

Note: The molecular formula and weight for the dihydrochloride are calculated based on the addition of two HCl molecules to the free base.

Synthesis of the 2-(Pyrazin-2-yl)ethanamine Scaffold

The synthesis of the 2-(pyrazin-2-yl)ethanamine core is a crucial process for its subsequent use in the development of more complex molecules. A common and effective synthetic route involves the reduction of a nitrile precursor, which can be synthesized from a commercially available chloropyrazine.

A plausible and efficient synthetic pathway starts from 2-chloropyrazine. This route involves a nucleophilic substitution with a cyanide source to form 2-cyanomethylpyrazine, followed by reduction to the desired ethylamine.

Caption: A general synthetic workflow for 2-(pyrazin-2-yl)ethanamine.

Causality in Experimental Choices

The choice of a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation is critical for the efficient conversion of the nitrile group in 2-cyanomethylpyrazine to the primary amine in 2-(pyrazin-2-yl)ethanamine. These methods are favored for their high yield and reliability in reducing nitriles without affecting the pyrazine ring.

Applications in Drug Discovery and Development

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The 2-(pyrazin-2-yl)ethanamine moiety serves as a versatile building block for introducing this key heterocycle into novel therapeutic agents.

Neuropharmacology: Monoamine Oxidase (MAO) Inhibitors

Derivatives of 2-(pyrazin-2-yl)ethanamine have been investigated as potent inhibitors of monoamine oxidase (MAO), particularly MAO-A.[3][4] MAOs are enzymes responsible for the degradation of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-A leads to an increase in the levels of these neurotransmitters in the brain, which is a key mechanism for the treatment of depression and anxiety disorders.[3][5]

The ethylamine side chain of the molecule can mimic the structure of endogenous monoamine neurotransmitters, allowing it to interact with the active site of the MAO enzyme. The pyrazine ring can be further functionalized to enhance binding affinity and selectivity for MAO-A over MAO-B.[4][6]

Cell Signaling: Gαq-Protein Ligands

Recent research has identified tetrahydroimidazo[1,2-a]pyrazine derivatives as cell-permeable compounds that can preferentially silence Gαq proteins.[5][7][8] Gαq proteins are a family of G proteins that, upon activation by G protein-coupled receptors (GPCRs), stimulate phospholipase C, leading to the generation of intracellular second messengers. Dysregulation of Gαq signaling is implicated in various diseases, including cardiovascular and neurological disorders. The 2-(pyrazin-2-yl)ethanamine scaffold is a core component in the synthesis of these Gαq inhibitors.[7][8]

Experimental Protocol: In Vitro Monoamine Oxidase-A (MAO-A) Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory potential of a novel compound derived from 2-(pyrazin-2-yl)ethanamine against human MAO-A. This is a fluorometric assay that measures the production of hydrogen peroxide, a byproduct of MAO activity.

Materials and Reagents

-

Human recombinant MAO-A

-

MAO substrate (e.g., p-tyramine)

-

Horseradish Peroxidase (HRP)

-

Amplex® Red reagent (or a similar fluorogenic probe)

-

Test compound (dissolved in DMSO)

-

Reference inhibitor (e.g., clorgyline)

-

Assay buffer (e.g., 0.1 M sodium phosphate, pH 7.4)

-

Black 96-well microplate

Assay Procedure

-

Prepare Reagents:

-

Prepare a working solution of the MAO-A enzyme in assay buffer.

-

Prepare a detection cocktail containing the MAO substrate, HRP, and Amplex® Red in assay buffer.

-

Prepare serial dilutions of the test compound and the reference inhibitor in assay buffer containing a final DMSO concentration of ≤1%.

-

-

Assay Protocol:

-

To the wells of the 96-well plate, add 50 µL of the appropriate compound dilution or vehicle control.

-

Add 50 µL of the MAO-A enzyme solution to all wells and incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

-

Initiate the reaction by adding 50 µL of the detection cocktail to all wells.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at timed intervals (e.g., every 5 minutes for 30 minutes) using a microplate reader with excitation at ~530-560 nm and emission at ~590 nm.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Calculate the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

Caption: Experimental workflow for the MAO-A inhibition assay.

Conclusion

2-(Pyrazin-2-yl)ethanamine dihydrochloride is a compound of significant interest due to its role as a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its pyrazine core is a key pharmacophore that imparts favorable properties for drug candidates targeting complex systems such as the central nervous system and G-protein signaling pathways. The synthetic accessibility of this compound, coupled with the diverse biological activities of its derivatives, ensures its continued importance in the field of medicinal chemistry and drug discovery.

References

- 1. 5321-59-5|2-(Pyrazin-2-yl)ethanamine|BLD Pharm [bldpharm.com]

- 2. 2-(Pyrazin-2-yl)ethan-1-amine hydrochloride hydrate|BLD Pharm [bldpharm.com]

- 3. Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Screening of Human Monoamine Oxidase-A Inhibitor Effect of New 2-Pyrazoline and Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq -Protein Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(Pyrazin-2-yl)ethylamine Dihydrochloride: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-(Pyrazin-2-yl)ethylamine dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data anticipated for this compound. While experimental data for this specific molecule is not publicly available, this guide offers a robust, predictive analysis based on the well-established spectroscopic behavior of its constituent chemical moieties: a pyrazine ring, an ethylamine side chain, and a dihydrochloride salt form.

Introduction to 2-(Pyrazin-2-yl)ethylamine Dihydrochloride

2-(Pyrazin-2-yl)ethylamine is a heterocyclic amine that holds potential as a building block in the synthesis of various bioactive molecules and pharmaceuticals.[1] The dihydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for various research and development applications. A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and structural elucidation in complex matrices.

Chemical Structure:

This guide will now delve into the predicted spectroscopic data for this molecule across three key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 2-(Pyrazin-2-yl)ethylamine dihydrochloride, both ¹H and ¹³C NMR will provide distinct and interpretable signals.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrazine ring and the ethylamine side chain. The dihydrochloride form will influence the chemical shift of the protons adjacent to the amine group.

Key Predicted Resonances:

-

Pyrazine Ring Protons: The pyrazine ring has three aromatic protons. Due to the asymmetry introduced by the ethylamine substituent, these protons are chemically non-equivalent and are expected to appear as distinct signals in the aromatic region (typically δ 8.5-9.0 ppm).[2][3] The coupling between these adjacent protons would likely result in a complex splitting pattern (e.g., doublet, triplet, or doublet of doublets).

-

Ethylamine Side Chain Protons:

-

-CH₂- (adjacent to pyrazine): These two protons form a triplet and are expected to resonate at approximately δ 3.0-3.5 ppm. The deshielding effect of the aromatic pyrazine ring influences this chemical shift.

-

-CH₂- (adjacent to amine): These two protons, also a triplet, will be significantly deshielded due to the adjacent positively charged ammonium group (-NH₃⁺). Their chemical shift is predicted to be in the range of δ 3.2-3.8 ppm.[4][5]

-

-NH₃⁺ Protons: The protons of the ammonium group will likely appear as a broad singlet. Its chemical shift can be variable and is dependent on the solvent, concentration, and temperature, but is generally expected in the δ 7.0-8.5 ppm region.

-

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Key Predicted Resonances:

-

Pyrazine Ring Carbons: The pyrazine ring contains four carbon atoms. The carbon atom attached to the ethylamine group will have a distinct chemical shift compared to the other three. These are expected to appear in the aromatic region (δ 140-160 ppm).[6]

-

Ethylamine Side Chain Carbons:

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of 2-(Pyrazin-2-yl)ethylamine dihydrochloride would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). D₂O is often a good choice for hydrochloride salts due to its high polarity.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

-

Longer acquisition times are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard, such as tetramethylsilane (TMS) or the residual solvent peak.

Diagram of Expected NMR Workflow:

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of 2-(Pyrazin-2-yl)ethylamine dihydrochloride is expected to show characteristic absorption bands for the amine salt, the aromatic pyrazine ring, and the aliphatic ethyl chain.

Key Predicted Absorption Bands:

-

N-H Stretching (Ammonium Salt): A very broad and strong absorption band is expected in the region of 2400-3200 cm⁻¹.[8][9][10] This is a characteristic feature of primary amine hydrochlorides and is due to the stretching vibrations of the N-H bonds in the -NH₃⁺ group.

-

C-H Stretching (Aromatic): Weak to medium bands are expected above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) corresponding to the C-H stretching vibrations of the pyrazine ring.[2]

-

C-H Stretching (Aliphatic): Medium to strong bands are expected in the 2850-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl side chain.[10]

-

N-H Bending (Ammonium Salt): A medium to strong band is anticipated around 1500-1600 cm⁻¹, which is characteristic of the asymmetric N-H bending (scissoring) vibration of the -NH₃⁺ group.[10][11]

-

C=N and C=C Stretching (Aromatic Ring): Medium to weak absorption bands are expected in the 1400-1600 cm⁻¹ region due to the stretching vibrations of the C=N and C=C bonds within the pyrazine ring.[3][12]

-

C-N Stretching: A weak to medium absorption is expected in the 1000-1250 cm⁻¹ range, corresponding to the C-N stretching vibration.[13]

Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample like 2-(Pyrazin-2-yl)ethylamine dihydrochloride is using an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Ensure the ATR crystal is clean by taking a background spectrum.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum (transmittance or absorbance vs. wavenumber).

Diagram of Predicted IR Data Interpretation:

Caption: Key functional groups and their expected IR regions.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation patterns.

Predicted Mass Spectrum

For 2-(Pyrazin-2-yl)ethylamine dihydrochloride, electrospray ionization (ESI) would be a suitable ionization technique, as it is a soft ionization method ideal for polar and ionic compounds.

Key Predicted Ions:

-

Molecular Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected to be observed, where 'M' is the free base, 2-(pyrazin-2-yl)ethylamine. The molecular weight of the free base (C₆H₉N₃) is 123.16 g/mol . Therefore, the [M+H]⁺ ion would have an m/z of approximately 124.17.

-

Fragmentation Pattern: The fragmentation of the [M+H]⁺ ion can provide valuable structural information. Common fragmentation pathways for heterocyclic amines include:

-

Loss of ammonia (NH₃): A fragment ion corresponding to the loss of ammonia (17 amu) from the protonated molecule might be observed, resulting in an ion at m/z 107.1.[14]

-

Cleavage of the ethyl side chain: Cleavage of the C-C bond in the ethyl chain could lead to fragments. For instance, the formation of a pyrazinylmethyl cation (m/z 94.06) is a plausible fragmentation pathway.

-

Ring Fragmentation: The pyrazine ring itself can undergo fragmentation, although this typically requires higher collision energies.[14]

-

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining an ESI-MS spectrum would be:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or water, often with a small amount of formic acid to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters (e.g., spray voltage, capillary temperature) to obtain a stable signal.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

-

Tandem MS (MS/MS): To study fragmentation, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 124.17) as the precursor ion and inducing fragmentation in a collision cell.

Summary of Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons (pyrazine ring): δ 8.5-9.0 ppm (complex splitting)- Ethyl -CH₂- (adjacent to pyrazine): δ 3.0-3.5 ppm (triplet)- Ethyl -CH₂- (adjacent to amine): δ 3.2-3.8 ppm (triplet)- Ammonium -NH₃⁺: δ 7.0-8.5 ppm (broad singlet) |

| ¹³C NMR | - Pyrazine ring carbons: δ 140-160 ppm- Ethyl chain carbons: δ 35-48 ppm |

| IR Spectroscopy | - N-H stretch (ammonium): 2400-3200 cm⁻¹ (broad, strong)- Aromatic C-H stretch: 3010-3100 cm⁻¹- Aliphatic C-H stretch: 2850-3000 cm⁻¹- N-H bend (ammonium): 1500-1600 cm⁻¹- Aromatic ring C=N, C=C stretch: 1400-1600 cm⁻¹ |

| Mass Spectrometry | - [M+H]⁺ (where M is the free base): m/z ≈ 124.17- Major fragments may include loss of NH₃ (m/z 107.1) and cleavage of the ethyl chain. |

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic analysis of 2-(Pyrazin-2-yl)ethylamine dihydrochloride. By understanding the expected NMR, IR, and MS data based on the compound's chemical structure, researchers can more effectively identify and characterize this molecule in their studies. The experimental protocols outlined herein offer a starting point for obtaining high-quality spectroscopic data. It is important to note that actual experimental values may vary slightly depending on the specific instrumental conditions and sample preparation methods used.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemicaljournal.org [chemicaljournal.org]

- 3. Coordination chemistry of pyrazine derivatives analogues of PZA : design, synthesis, characterization and biological activity - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03068H [pubs.rsc.org]

- 4. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. 2-Ethylpyrazine | C6H8N2 | CID 26331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Multistep mass spectrometry of heterocyclic amines in a quadrupole ion trap mass analyser - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrazine Core: A Technical Guide to its Discovery, Synthesis, and Application in Research and Development

Foreword: The Unassuming Heterocycle That Shaped Flavors and Fights Disease

To the dedicated researcher, the intricate world of organic chemistry is a landscape of endless possibilities. Within this landscape, certain molecular scaffolds emerge as cornerstones of innovation, their unassuming structures belying a profound impact on science and medicine. The pyrazine ring, a simple six-membered heterocycle with two nitrogen atoms in a para arrangement, is a quintessential example of such a scaffold. From the rich aroma of roasted coffee to the life-saving efficacy of modern therapeutics, the journey of pyrazine chemistry is a compelling narrative of discovery, ingenuity, and the relentless pursuit of knowledge.

This technical guide is designed for those at the forefront of scientific exploration—researchers, chemists, and drug development professionals. It is not a mere recitation of facts but a curated exploration of the pyrazine core, grounded in the principles of scientific integrity and practical application. We will delve into the historical milestones that brought this heterocycle to the forefront of chemical research, dissect the foundational and cutting-edge synthetic methodologies that enable its derivatization, and explore its multifaceted applications, particularly in the realm of medicinal chemistry. Our journey will be guided by a commitment to technical accuracy, providing not just the "what" but the "why" behind experimental choices, and offering practical insights to empower your own research endeavors.

I. A Historical Perspective: From "Amarone" to a Ubiquitous Scaffold

The story of pyrazine begins in the mid-19th century, a period of foundational discoveries in organic chemistry.[1] In 1844, the French chemist Auguste Laurent, known for his work on chemical nomenclature and the nucleus theory, conducted a dry distillation of what was then known as "amarone," a product of the reaction between benzoyl chloride and ammonia.[2] This process yielded a crystalline substance which he named, but its true structure remained elusive. It wasn't until over half a century later, in 1897, that Snape and Brooke revisited this work and correctly identified the compound as 2,3,5,6-tetraphenylpyrazine, finally elucidating the structure of the pyrazine ring that Laurent had unknowingly synthesized.[3]

The early 20th century saw the discovery of pyrazines in the natural world, forever linking them to the sensory experience of flavor and aroma. Researchers investigating the chemistry of roasted foods, such as coffee and cocoa, identified various alkylpyrazines as key contributors to their characteristic nutty and roasted notes.[4] This discovery was a direct consequence of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[4] The realization that these simple heterocycles were responsible for such complex and desirable flavors spurred further investigation into their formation and properties.

The mid-20th century marked a pivotal moment in the history of pyrazines with the discovery of their therapeutic potential. The synthesis and subsequent identification of the antitubercular activity of pyrazinamide in the 1950s was a landmark achievement. This discovery demonstrated that the pyrazine scaffold could serve as a pharmacophore, a crucial component of a molecule responsible for its biological activity. This opened the door to the exploration of pyrazine derivatives as a rich source of potential new drugs, a field of research that continues to expand and yield significant breakthroughs to this day.

II. Foundational and Modern Synthetic Methodologies

The ability to synthesize a diverse array of pyrazine derivatives is fundamental to exploring their potential in various scientific disciplines. Over the decades, a range of synthetic strategies has been developed, from classical named reactions to modern, highly efficient catalytic methods.

Classical Pyrazine Syntheses: The Cornerstones of Pyrazine Chemistry

Two classical methods, the Staedel-Rugheimer and Gutknecht syntheses, laid the groundwork for pyrazine chemistry and are still utilized for the preparation of specific pyrazine architectures.[5]

This method involves the reaction of an α-haloketone with ammonia. The resulting α-amino ketone undergoes self-condensation to form a dihydropyrazine, which is then oxidized to the aromatic pyrazine.[5]

Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine via Staedel-Rugheimer Synthesis [6]

-

Preparation of the α-Amino Ketone:

-

Dissolve 2-chloroacetophenone (1 equivalent) in ethanol.

-

Add an excess of aqueous ammonia to the solution and stir at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

-

Self-Condensation and Oxidation:

-

Gently heat the reaction mixture to facilitate the self-condensation of the in-situ formed α-aminoacetophenone into the dihydropyrazine intermediate.

-

Introduce an oxidizing agent, such as copper(II) sulfate, and continue heating under reflux to promote the oxidation to 2,5-diphenylpyrazine.

-

Alternatively, air can be bubbled through the reaction mixture to effect the oxidation.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

If a precipitate has formed, collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield pure 2,5-diphenylpyrazine.

-

A variation of the Staedel-Rugheimer synthesis, the Gutknecht method also relies on the self-condensation of an α-amino ketone. However, it differs in the preparation of this key intermediate, which is typically generated by the reduction of an α-oximino ketone.[7]

Experimental Protocol: General Procedure for the Gutknecht Synthesis of a Substituted Pyrazine [8]

-

Synthesis of the α-Oximino Ketone:

-

Dissolve the starting ketone in a suitable solvent such as ethanol.

-

Add a solution of sodium nitrite in water, followed by the slow addition of hydrochloric acid, while maintaining the reaction temperature below 10°C.

-

Stir the reaction mixture for several hours until the formation of the α-oximino ketone is complete, as monitored by TLC.

-

Isolate the α-oximino ketone by filtration or extraction.

-

-

Reduction to the α-Amino Ketone and Dimerization:

-

Reduce the α-oximino ketone to the corresponding α-amino ketone using a suitable reducing agent, such as zinc dust in acetic acid or catalytic hydrogenation (e.g., H₂/Pd-C).

-

The in-situ formed α-amino ketone will then undergo self-condensation to form the dihydropyrazine intermediate.

-

-

Oxidation:

-

Oxidize the dihydropyrazine to the aromatic pyrazine using an oxidizing agent like copper(II) sulfate or by bubbling air through the reaction mixture.

-

-

Work-up and Purification:

-

After the reaction is complete, neutralize the mixture and extract the pyrazine product with an organic solvent.

-

Purify the crude product by distillation or column chromatography.

-

Caption: Workflow for the Gutknecht Pyrazine Synthesis.

Modern Synthetic Approaches: Expanding the Chemical Space

While the classical methods are still valuable, modern organic synthesis has introduced a plethora of new techniques for the construction and functionalization of the pyrazine ring, offering greater efficiency, versatility, and access to a wider range of derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, have revolutionized the synthesis of functionalized aromatic compounds, and pyrazines are no exception.[9] These reactions allow for the direct formation of carbon-carbon and carbon-heteroatom bonds on the pyrazine ring, starting from readily available halopyrazines.[10][11]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrazine with an Arylboronic Acid [12]

-

Reaction Setup:

-

To a dry reaction vessel, add 2-chloropyrazine (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

-

Solvent Addition and Reaction:

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).

-

Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-arylpyrazine.

-

Caption: Generalized scheme for the Suzuki-Miyaura cross-coupling reaction.

III. Pyrazines in Drug Discovery and Development: From Concept to Clinic

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in a number of FDA-approved drugs and clinical candidates.[13] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive building block for the design of novel therapeutic agents.

Pyrazinamide: A Cornerstone of Tuberculosis Treatment

Pyrazinamide is a first-line antitubercular drug that plays a crucial role in shortening the duration of tuberculosis therapy. It is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[14][15] The exact mechanism of action of POA is still a subject of active research, but several models have been proposed. One prominent theory suggests that POA inhibits the mycobacterial fatty acid synthase I (FAS-I), an enzyme essential for the synthesis of mycolic acids, which are key components of the mycobacterial cell wall.[16][17] Another proposed mechanism involves the disruption of membrane transport and energetics in Mycobacterium tuberculosis.[18]

Caption: Proposed mechanism of action of Pyrazinamide.

Bortezomib (Velcade®): A Proteasome Inhibitor for Cancer Therapy

Bortezomib is a dipeptidyl boronic acid that contains a pyrazine moiety and is a potent and reversible inhibitor of the 26S proteasome.[6] The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a critical role in the regulation of various cellular processes, including cell cycle progression, apoptosis, and signal transduction.[19] By inhibiting the proteasome, bortezomib disrupts the degradation of key regulatory proteins, leading to cell cycle arrest and apoptosis in cancer cells. One of the key pathways affected by bortezomib is the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation.[20][21][22] Bortezomib prevents the degradation of IκB, an inhibitor of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate the transcription of pro-survival genes.

Caption: Simplified mechanism of action of Bortezomib via inhibition of the NF-κB pathway.

IV. Isolation and Analysis of Pyrazines from Natural Sources

The study of pyrazines in their natural context, particularly in food and flavor chemistry, requires robust methods for their extraction, isolation, and identification.

Solid-Phase Microextraction (SPME) for Volatile Pyrazine Analysis

Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free technique for the extraction of volatile and semi-volatile organic compounds from various matrices.[4][23] It is particularly well-suited for the analysis of pyrazines in food products like coffee and roasted malt.[24][25]

Experimental Protocol: HS-SPME-GC-MS Analysis of Pyrazines in Roasted Coffee [24][25]

-

Sample Preparation:

-

Weigh a specific amount of finely ground roasted coffee (e.g., 2 g) into a headspace vial.

-

Seal the vial with a PTFE-faced silicone septum.

-

-

Headspace Extraction:

-

Place the vial in a heating block or water bath and equilibrate at a specific temperature (e.g., 60-80°C) for a set time (e.g., 20 minutes) to allow the volatile pyrazines to partition into the headspace.

-

Expose a SPME fiber (e.g., Carboxen/PDMS) to the headspace for a defined extraction time (e.g., 30-60 minutes) to adsorb the analytes.

-

-

GC-MS Analysis:

-